Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14F3N3O3 and its molecular weight is 365.312. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A variety of compounds bearing the benzofuran unit have been synthesized and characterized, showcasing the diverse synthetic routes and chemical properties of these molecules. For instance, a study presented a synthetic approach for a selective CB2 receptor agonist derived from benzofuran, highlighting the palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction as a key step in its synthesis (Z. Luo & M. Naguib, 2012). Another research effort detailed the thermal, optical, etching, and structural studies of a compound incorporating the benzofuran moiety, providing insights into its physical properties and potential applications in materials science (C. S. Karthik et al., 2021).
Biological Activities
Compounds with the benzofuran scaffold have been explored for their antimicrobial and antitumor activities, illustrating the pharmacological relevance of this structural motif. A notable study synthesized benzofuran derivatives to evaluate their antimicrobial potential, revealing variable and modest activity against a range of bacterial and fungal strains (N. Patel et al., 2011). Another investigation synthesized novel benzofuran-2-yl(phenyl)methanone analogs, assessing their in vitro antimicrobial activity and cytotoxicity, with several compounds showing promising activity against bacterial and fungal strains (B. Shankar et al., 2018).
Molecular Docking Studies
The interaction of benzofuran derivatives with biological targets has been investigated using molecular docking studies, providing insights into their mechanism of action at the molecular level. For example, antimicrobial, antioxidant, and docking studies of benzofuran derivatives highlighted their potential as bioactive compounds, with specific derivatives showing significant antibacterial and antioxidant properties supported by docking studies (S. Rashmi et al., 2014).
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)16-22-21-14(26-16)11-5-3-7-23(9-11)15(24)13-8-10-4-1-2-6-12(10)25-13/h1-2,4,6,8,11H,3,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLHXNGYMMPRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4=NN=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.